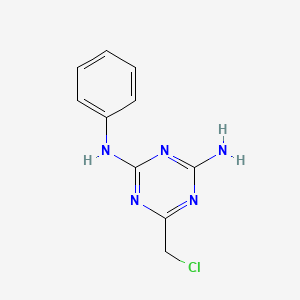

6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine

Description

Properties

IUPAC Name |

6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5/c11-6-8-14-9(12)16-10(15-8)13-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXYPLRLARKYLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275127 | |

| Record name | 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30355-60-3 | |

| Record name | 30355-60-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(Chloromethyl)-N~2~-phenyl-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(chloromethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

One-Pot Microwave-Assisted Synthesis

This method involves a three-component condensation reaction:

- Reactants : Cyanoguanidine, benzaldehydes, and anilines.

- Process : The mixture is subjected to microwave irradiation at approximately 140°C with 150W power for around 50 minutes.

- Post-reaction treatment : Alkaline workup with excess aqueous sodium hydroxide to facilitate rearrangement and dehydrogenative aromatization, yielding fully aromatic 6-(chloromethyl)-N-phenyl-1,3,5-triazine-2,4-diamine derivatives.

- Yields : Typically range from 20% to 58%, influenced by steric effects of substituents and reaction completeness.

- Purification : Recrystallization from ethanol/water or column chromatography to enhance purity.

This microwave-assisted method offers advantages in reaction time reduction and improved product purity compared to conventional heating.

Chloromethylation of Aromatic Triazines

An alternative or complementary approach involves direct chloromethylation:

- Reagents : Aromatic triazine compounds are treated with chlorosulfonic acid and dimethoxymethane.

- Catalyst : Zinc iodide (ZnI2) is used to promote the chloromethylation reaction.

- Solvent : Dichloromethane (CH2Cl2) provides an inert medium.

- Temperature control : Reaction is maintained at 5–10°C to prevent side reactions and over-chloromethylation.

- Outcome : Introduction of the chloromethyl group at the 6-position of the triazine ring.

This method is scalable for industrial production, with emphasis on environmentally friendly catalysts and optimized conditions to maximize yield and minimize waste.

Reaction Mechanism Insights and Optimization

- The condensation reaction proceeds via nucleophilic attack of cyanoguanidine on the aldehyde, followed by cyclization and aromatization under alkaline conditions.

- Microwave irradiation enhances reaction kinetics and promotes full aromatization, yielding the desired triazine structure with high selectivity.

- Chloromethylation involves electrophilic substitution on the triazine ring, facilitated by the catalyst and controlled temperature to ensure regioselectivity.

- Optimization parameters include stoichiometric ratios, reaction time, temperature, and catalyst loading.

- Steric hindrance from substituents on the phenyl ring can reduce yields, necessitating careful selection of reaction conditions and purification techniques.

Data Table Summarizing Key Preparation Parameters

| Parameter | Microwave-Assisted Condensation | Chloromethylation Reaction |

|---|---|---|

| Starting Materials | Cyanoguanidine, benzaldehyde, aniline | Aromatic triazine derivative |

| Catalysts | None or acid catalyst (HCl) | Zinc iodide (ZnI2) |

| Solvent | Ethanol or ethanol/water | Dichloromethane (CH2Cl2) |

| Temperature | 140°C (microwave irradiation) | 5–10°C |

| Reaction Time | ~50 minutes | Several hours (dependent on scale) |

| Workup | Alkaline aqueous NaOH treatment | Quenching and extraction |

| Yield Range | 20–58% | Variable; optimized for scale |

| Purification | Recrystallization, column chromatography | Extraction, recrystallization |

| Advantages | Fast, efficient, high purity | Scalable, regioselective chloromethylation |

| Limitations | Microwave equipment required, steric hindrance effects | Requires strict temperature control, hazardous reagents |

Analytical Characterization Supporting Preparation

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) : Confirms substitution pattern; aromatic protons appear at δ 7.2–8.4 ppm; triazine carbons resonate at δ 164–169 ppm.

- Melting Point Analysis : Typical melting points range from 138°C to 156°C; consistent melting points indicate purity.

- Mass Spectrometry (MS) : Confirms molecular weight (approx. 249.7 g/mol).

- High-Performance Liquid Chromatography (HPLC) : Used for purity assessment.

- Infrared Spectroscopy (IR) : Detects characteristic NH2 stretching (~3300 cm⁻¹) and C-Cl bonds.

Research Findings and Advanced Insights

- Microwave-assisted synthesis significantly improves reaction efficiency and product purity compared to traditional heating methods.

- Chloromethylation under mild conditions with ZnI2 catalyst ensures selective functionalization without ring degradation.

- Structural modifications on the phenyl ring influence biological activity and synthesis yield, with electron-withdrawing groups enhancing activity but sometimes reducing yield due to steric effects.

- Scale-up challenges such as exothermic side reactions and microwave inhomogeneity can be addressed by flow reactors and catalyst optimization.

- Safety protocols during synthesis include using personal protective equipment and conducting reactions in fume hoods due to the toxicity of chloromethyl intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alcohols, forming derivatives with varied functional groups.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Amine Substitution | Triethylamine, DMF, 60°C, 6h | 6-(Aminomethyl)-N-phenyl-1,3,5-triazine-2,4-diamine derivatives | |

| Thiol Substitution | NaSH, ethanol, reflux | 6-(Methylthio)-N-phenyl-1,3,5-triazine-2,4-diamine | |

| Alcohol Substitution | KCO, DMSO, 80°C | 6-(Alkoxymethyl)-N-phenyl-1,3,5-triazine-2,4-diamine (e.g., methoxy, ethoxy) |

Key Findings :

-

Reactions with primary amines yield secondary amines, with triethylamine enhancing nucleophilicity.

-

Thiol substitution requires polar aprotic solvents for optimal reactivity.

Hydrolysis Reactions

The chloromethyl group hydrolyzes under acidic or alkaline conditions to form hydroxymethyl or carboxylate derivatives.

| Condition | Product | Mechanism | Reference |

|---|---|---|---|

| 1M NaOH, 70°C, 3h | 6-(Hydroxymethyl)-N-phenyl-1,3,5-triazine-2,4-diamine | SN2 displacement with hydroxide ion | |

| HSO, HO, reflux | 6-(Carboxymethyl)-N-phenyl-1,3,5-triazine-2,4-diamine | Oxidation of hydroxymethyl to carboxylic acid |

Notes :

-

Hydrolysis rates depend on pH and temperature, with alkaline conditions favoring faster conversion.

Oxidation and Reduction

The chloromethyl group participates in redox reactions, altering its oxidation state.

Oxidation

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO, HO | 100°C, 4h | 6-(Carboxymethyl)-N-phenyl-1,3,5-triazine-2,4-diamine | |

| O, CHCl | -78°C, 1h | 6-(Formyl)-N-phenyl-1,3,5-triazine-2,4-diamine |

Reduction

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| LiAlH, THF | 0°C → RT, 2h | 6-(Methyl)-N-phenyl-1,3,5-triazine-2,4-diamine | |

| H, Pd/C | Ethanol, 50 psi, 6h | 6-(Methyl)-N-phenyl-1,3,5-triazine-2,4-diamine |

Mechanistic Insight :

-

Ozonolysis cleaves the chloromethyl group to a formyl group, while catalytic hydrogenation removes chlorine entirely.

Coupling Reactions

The triazine ring’s electron-deficient nature facilitates cross-coupling, though direct evidence for the target compound is limited. Analogous reactions suggest:

| Reaction Type | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh), KCO | N-Phenyl-triazine-boronic acid conjugates | |

| Ulmann Coupling | CuI, DMF, 120°C | Bi-triazine derivatives |

Limitations :

-

Coupling reactions typically target halogenated triazines (e.g., Cl at triazine C-6), not chloromethyl groups .

Biological Conjugation

The chloromethyl group forms covalent bonds with biomolecules, enabling drug-delivery applications:

| Target | Conditions | Conjugate | Reference |

|---|---|---|---|

| Protein Thiols | PBS buffer, pH 7.4, 25°C | Triazine-protein adducts | |

| DNA Nucleophiles | DMSO, 37°C, 12h | Triazine-DNA interstrand crosslinks |

Challenges :

-

Selectivity issues due to competing hydrolysis in aqueous media.

Scientific Research Applications

Organic Synthesis

6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine serves as a valuable intermediate in the synthesis of various organic compounds. Its chloromethyl group can be substituted by nucleophiles, facilitating the formation of new carbon-nitrogen bonds. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals.

Photostabilizers

Triazine compounds are known for their UV-absorbing properties. 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine can be utilized as a photostabilizer in polymers and coatings to enhance their resistance to UV degradation. This application is crucial for extending the lifespan of materials exposed to sunlight.

Anticancer Research

Emerging studies indicate that triazine derivatives exhibit anticancer properties. Research has shown that compounds similar to 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine can inhibit tumor growth by interfering with cellular processes. This potential makes it an interesting candidate for further investigation in cancer therapeutics.

Agrochemical Applications

The compound may also find applications in the agrochemical industry as a herbicide or pesticide precursor due to its ability to interfere with plant growth processes. Its effectiveness and specificity can be improved through structural modifications.

Case Study 1: Synthesis of Triazine Derivatives

A study demonstrated the use of 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine as an intermediate for synthesizing novel triazine derivatives with enhanced biological activity. The derivatives showed promising results against specific cancer cell lines, indicating potential therapeutic applications.

| Compound | Activity | Reference |

|---|---|---|

| 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine Derivative A | IC50 = 15 µM | |

| 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine Derivative B | IC50 = 20 µM |

Case Study 2: Photostabilization of Polymers

Research on the incorporation of this triazine compound into polymer matrices revealed significant improvements in UV stability compared to control samples without photostabilizers. The findings suggest that the compound effectively absorbs harmful UV radiation and prevents polymer degradation.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby increasing its binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution reactions, unlike chloro (Simazine) or methyl (6-Methyl-triazine) substituents . This reactivity is critical in antiviral applications, where functionalization with amines or heterocycles is common .

Toxicity Profile : Metabolites like Desisopropylatrazine exhibit lower toxicity than parent herbicides, whereas chloromethyl derivatives may require careful handling due to their reactive nature .

Physicochemical Properties

- Solubility : Morpholinyl-substituted triazines (e.g., 6-(4-Morpholinyl)-N-Phenyl-...) exhibit improved aqueous solubility compared to chloromethyl derivatives, advantageous for pharmaceutical formulations .

- Stability : The chloromethyl group may reduce hydrolytic stability compared to chloro or methyl groups, necessitating storage under inert conditions .

Research Findings and Data

Computational Insights

- Density Functional Theory (DFT) studies on triazine derivatives reveal that substituents like styryl or acetamide groups significantly alter molecular electrostatic potentials and frontier orbital energies, influencing reactivity .

Biological Activity

Introduction

6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine (CAS 30355-60-3) is a synthetic organic compound belonging to the triazine family. This compound has garnered interest due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound based on recent studies and data.

Chemical Structure and Properties

The molecular formula of 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine is C10H10ClN5. Its structure features a triazine ring substituted with a chloromethyl group and a phenyl group. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazines exhibit significant antimicrobial properties. In particular:

- Antibacterial Activity : Research indicates that 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine has shown effectiveness against various Gram-positive and Gram-negative bacteria. In vitro tests revealed that it exhibits higher antibacterial activity compared to standard antibiotics such as Imipenem and Nalidixic acid .

- Antifungal Activity : The compound has also been tested against fungi like Candida albicans, showing promising antifungal effects. These findings suggest its potential use in treating fungal infections .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Studies indicate that it can inhibit inflammatory responses in cellular models, which positions it as a candidate for further development in anti-inflammatory therapies .

The biological activity of 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine can be attributed to its ability to interact with bacterial membranes and inhibit essential cellular functions. Molecular docking studies have provided insights into its binding affinity with target proteins involved in bacterial cell wall synthesis and inflammatory pathways .

Data Table: Biological Activities of 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine

| Biological Activity | Test Organism | Result | Comparison Standard |

|---|---|---|---|

| Antibacterial | Escherichia coli | High activity | Imipenem |

| Antibacterial | Staphylococcus aureus | Moderate activity | Nalidixic acid |

| Antifungal | Candida albicans | Significant inhibition | Nystatin |

| Anti-inflammatory | Human cell lines | Inhibition of inflammatory markers | Indomethacin |

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Scientific Reports journal highlighted the synthesis and evaluation of various triazine derivatives, including 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine. The results demonstrated that this compound had superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to conventional antibiotics .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of this compound in vitro. The study found that treatment with 6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine significantly reduced levels of pro-inflammatory cytokines in human cell lines .

6-(Chloromethyl)-N-Phenyl-1,3,5-Triazine-2,4-Diamine exhibits promising biological activities that warrant further investigation. Its effectiveness against various pathogens and potential anti-inflammatory properties make it a candidate for development in therapeutic applications. Continued research is essential to fully elucidate its mechanisms of action and optimize its efficacy for clinical use.

Q & A

Basic: What are the standard synthetic routes for 6-(chloromethyl)-N-phenyl-1,3,5-triazine-2,4-diamine, and how are reaction conditions optimized?

Answer:

The compound is typically synthesized via a three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines under acidic conditions (e.g., HCl), followed by dehydrogenative aromatization . Optimization involves:

- Microwave-assisted synthesis to reduce reaction time (e.g., 30–60 minutes vs. hours under conventional heating) while maintaining yields >70% .

- Solvent selection (e.g., ethanol or DMF) to balance solubility and reaction efficiency .

- Temperature control (80–120°C) to prevent byproducts like dihydrotriazine intermediates .

Advanced: How can microwave-assisted synthesis improve regioselectivity in triazine derivatives?

Answer:

Microwave irradiation enhances kinetic control by rapidly heating reaction mixtures, favoring the formation of thermodynamically unstable intermediates. For example:

- Selective N-arylation is achieved by tuning microwave power (300–500 W) and pulse duration to suppress competing pathways .

- Real-time monitoring via in-situ NMR or FTIR can validate intermediate formation and guide adjustments .

Basic: What characterization techniques are critical for confirming the structure of this triazine derivative?

Answer:

- H/C NMR : Assign peaks for NH (δ 7.2–7.5 ppm), aromatic protons (δ 7.3–8.4 ppm), and triazine carbons (δ 164–169 ppm) .

- Elemental analysis : Verify stoichiometry (e.g., C: 50.34%, H: 2.90%, N: 18.35%) with deviations <0.3% indicating purity .

- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., chloromethyl vs. phenyl group orientation) .

Advanced: How can researchers resolve spectral ambiguities in triazine derivatives with similar substituents?

Answer:

- 2D NMR (COSY, NOESY) : Differentiate between N-phenyl and chloromethyl groups by correlating spatial proximity of protons .

- Isotopic labeling : Use N-labeled cyanoguanidine to trace triazine ring formation pathways .

- DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate assignments .

Basic: What in vitro assays are used to evaluate the biological activity of this compound?

Answer:

- Antiproliferative assays : MTT or SRB tests against cancer cell lines (e.g., MCF-7, HepG2) with IC values <10 µM indicating potency .

- Enzyme inhibition : Measure binding affinity to target enzymes (e.g., DHFR) via fluorescence polarization .

Advanced: How can 3D-QSAR models guide structural optimization for enhanced bioactivity?

Answer:

- CoMFA/CoMSIA : Build models using steric, electrostatic, and hydrophobic fields from crystallographic data to predict substituent effects .

- Pharmacophore mapping : Identify critical functional groups (e.g., chloromethyl for electrophilic reactivity) for target engagement .

Basic: What solvents and conditions are suitable for crystallization studies?

Answer:

- Ethanol/water mixtures : Yield single crystals suitable for X-ray diffraction (e.g., 201–203°C melting point) .

- Slow evaporation : Achieve high-purity crystals by controlling humidity and temperature (25°C, 60% RH) .

Advanced: How can host-guest chemistry be exploited to modify the compound’s solubility?

Answer:

- Co-crystallization with ethanol : Ethanol molecules occupy lattice voids, improving solubility in polar solvents .

- Supramolecular hosts : Use cyclodextrins or calixarenes to encapsulate the chloromethyl group, reducing aggregation .

Basic: What safety precautions are necessary during synthesis?

Answer:

- Ventilation : Mitigate HCl fumes using scrubbers or fume hoods .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with chloromethyl intermediates .

Advanced: How can process analytical technology (PAT) enhance scalability?

Answer:

- Inline IR spectroscopy : Monitor reaction progress in real-time to optimize batch-to-batch consistency .

- Flow chemistry : Improve heat/mass transfer for large-scale synthesis (>100 g) with >90% yield .

Basic: What computational tools predict the compound’s environmental impact?

Answer:

- EPI Suite : Estimate biodegradability and toxicity using fragment-based methods .

- Density functional theory (DFT) : Calculate hydrolysis pathways of the chloromethyl group in aquatic systems .

Advanced: How do isotopic labeling studies clarify metabolic pathways?

Answer:

- C-labeled triazine : Track metabolite formation (e.g., desethyl derivatives) in hepatocyte assays via LC-MS .

- Stable isotope tracers : Use H or C to distinguish between Phase I/II metabolism in vivo .

Basic: What chromatographic methods separate enantiomers of triazine derivatives?

Answer:

- Chiral stationary phases (CSPs) : Use cellulose tris(3,5-dimethylphenylcarbamate) columns with hexane/IPA mobile phases .

- HPLC-DAD : Optimize retention times (10–15 min) and resolution (R >1.5) for polar analogs .

Advanced: How can AI-driven platforms accelerate triazine derivative discovery?

Answer:

- Generative models : Propose novel analogs with optimized LogP and solubility using SMILES-based algorithms .

- Active learning : Prioritize synthesis candidates by iteratively training models on bioactivity datasets .

Basic: What are common synthetic impurities, and how are they controlled?

Answer:

- Dihydrotriazine intermediates : Monitor via HPLC (retention time ~8.2 min) and suppress with base (e.g., NaOH) .

- N-phenyl regioisomers : Eliminate via recrystallization in DMF/water (purity >99%) .

Advanced: How can mechanistic studies reconcile conflicting bioactivity data across cell lines?

Answer:

- Proteomics profiling : Identify off-target interactions (e.g., kinase inhibition) using SILAC-labeled cells .

- CRISPR screens : Knock out candidate genes (e.g., ABC transporters) to assess resistance mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.